

The Effect of TIS108 on Strigolactone-Deficient Mutants: A Technical Guide

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Compound of Interest

Compound Name: TIS108

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Introduction

Strigolactones (SLs) are a class of carotenoid-derived phytohormones that play a crucial role in regulating various aspects of plant growth and development.[1][2] Initially identified as signaling molecules in the rhizosphere that stimulate the germination of parasitic weeds and promote symbiotic relationships with arbuscular mycorrhizal fungi, SLs are now recognized as key endogenous hormones.[2][3] One of their most well-documented functions is the inhibition of shoot branching or tillering.[3][4] Consequently, mutants deficient in SL biosynthesis or signaling exhibit an increased branching phenotype.[4][5]

TIS108 is a triazole-type chemical that has been identified as a specific inhibitor of strigolactone biosynthesis.[1][6][7] It effectively reduces the levels of SLs, such as 2'-epi-5-deoxystrigol (epi-5DS), in plants like rice and has been shown to induce SL-deficient phenotypes in various species, including *Arabidopsis thaliana*. [1][6][7][8] This technical guide provides an in-depth analysis of the effects of **TIS108**, particularly in the context of strigolactone-deficient mutants, summarizing key quantitative data, experimental protocols, and the underlying signaling logic.

Core Finding: TIS108's Specificity in the Strigolactone Pathway

The primary finding from studies on **TIS108** is that its application to wild-type plants phenocopies strigolactone-deficient mutants.[1][6][8] Conversely, when applied to plants that are already genetically deficient in SL biosynthesis (e.g., max mutants), **TIS108** has no additional effect on the characteristic phenotypes like increased branching or reduced root hair elongation.[8] This lack of an additive effect is a critical piece of evidence confirming that **TIS108**'s target lies within the SL biosynthesis pathway. If **TIS108** acted on a separate, parallel pathway, its effects would be expected to be observable even in SL-deficient mutants.

Data Presentation: Quantitative Effects of TIS108

The following tables summarize the quantitative data from studies on *Arabidopsis thaliana*, demonstrating the impact of **TIS108** on key developmental and molecular markers.

Table 1: Effect of **TIS108** and GR24 on Shoot Branching in Wild-Type *Arabidopsis*

Treatment Condition	Concentration	Average Number of Rosette Branches
Control (Mock)	-	~1.5
TIS108	1 μ M	Increased
TIS108	3 μ M	Significantly Increased (~3.5)
TIS108 + GR24	3 μ M + 5 μ M	Restored to Wild-Type Levels

Data compiled from findings reported in *Plant Signaling & Behavior*, which show **TIS108** treatment increases branching in a dose-dependent manner, and this effect is rescued by the application of GR24, a synthetic strigolactone analog.[8]

Table 2: Effect of **TIS108** on Root Hair Elongation in Wild-Type and SL-Deficient Mutants

Plant Genotype	Treatment	Observation
Wild-Type	Control	Normal root hair elongation
Wild-Type	TIS108	Suppressed root hair elongation
Wild-Type	TIS108 + GR24	Rescued; normal root hair elongation
SL-Deficient Mutant	Control	Suppressed root hair elongation
SL-Deficient Mutant	TIS108	No further suppression of root hair elongation

This table summarizes the findings that **TIS108** represses root hair elongation in wild-type plants, similar to the phenotype of SL-deficient mutants.[6][8] Importantly, **TIS108** does not affect root hair length in mutants that are already deficient in SLs.[8]

Table 3: Relative Gene Expression of SL Biosynthesis Genes in Arabidopsis Roots

Gene	Treatment	Relative Expression Level (Fold Change vs. Control)
MAX3	TIS108	Upregulated
MAX4	TIS108	Significantly Upregulated
MAX2	TIS108	No significant change

This data indicates a feedback mechanism.[6][8] When SL production is inhibited by **TIS108**, the plant responds by upregulating the expression of SL biosynthesis genes (MAX3, MAX4).[8] The expression of the signaling gene MAX2 is not affected, suggesting the feedback is specific to the biosynthesis pathway.[8]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon these findings. The following are protocols for key experiments cited.

Plant Material and Growth Conditions

- Plant Species: *Arabidopsis thaliana* (e.g., Columbia-0 ecotype for wild-type).
- Mutant Lines: SL-deficient mutants such as max1, max3, or max4.
- Sterilization: Seeds are surface-sterilized using a solution of 70% ethanol for 2 minutes, followed by a 5% sodium hypochlorite solution with 0.05% Triton X-100 for 10 minutes, and then rinsed five times with sterile distilled water.
- Plating: Seeds are sown on Murashige and Skoog (MS) medium supplemented with 1% sucrose and 0.8% agar.
- Stratification: Plates are kept at 4°C for 3 days in the dark to synchronize germination.
- Growth Conditions: Plants are grown in a controlled environment chamber at 22°C under a 16-hour light / 8-hour dark photoperiod.

Chemical Treatments

- **TIS108** Application: **TIS108** is dissolved in a solvent such as acetone or DMSO to create a stock solution. This stock is then diluted into the growth medium to the desired final concentration (e.g., 1-3 μM) before pouring the plates.
- GR24 Rescue Experiment: For rescue experiments, the synthetic strigolactone analog GR24 is added to the **TIS108**-containing medium at a final concentration of approximately 5 μM .^[8]
- Control: Control plates contain the same concentration of the solvent (e.g., acetone or DMSO) as the treatment plates.

Phenotypic Analysis

- Shoot Branching: The number of primary rosette branches longer than 5 mm is counted for each plant approximately 4-6 weeks after germination. Statistical analysis (e.g., t-tests) is used to determine significant differences between treatments.

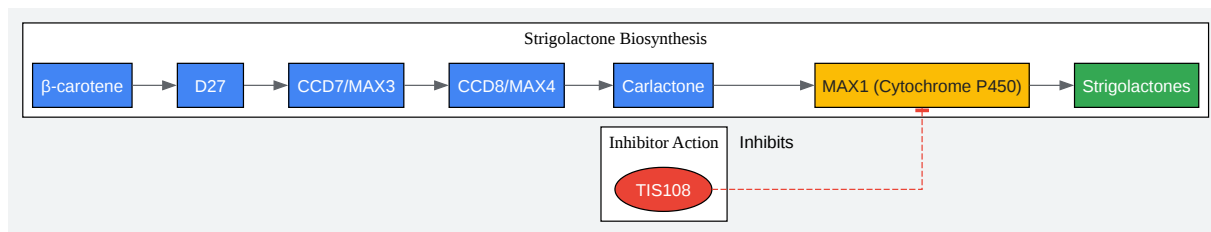
- **Root Hair Measurement:** Seedlings are grown on vertical agar plates. After a set period (e.g., 7-10 days), the root hair length in a specific region of the primary root (e.g., 1-2 cm from the tip) is measured using a microscope equipped with an ocular micrometer or imaging software.

Gene Expression Analysis (Quantitative Real-Time RT-PCR)

- **RNA Extraction:** Total RNA is isolated from root tissues of treated and control plants using a commercial RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen).
- **DNase Treatment:** To eliminate genomic DNA contamination, the extracted RNA is treated with DNase I.
- **cDNA Synthesis:** First-strand cDNA is synthesized from the purified RNA using a reverse transcription kit with oligo(dT) primers.
- **qRT-PCR:** The quantitative PCR is performed using a real-time PCR system with SYBR Green I dye. Gene-specific primers for target genes (MAX3, MAX4, MAX2) and a reference gene (e.g., UBC) are used.
- **Data Analysis:** The relative expression levels of the target genes are calculated using the $2^{-\Delta\Delta CT}$ method, normalized to the expression of the reference gene.[\[9\]](#)

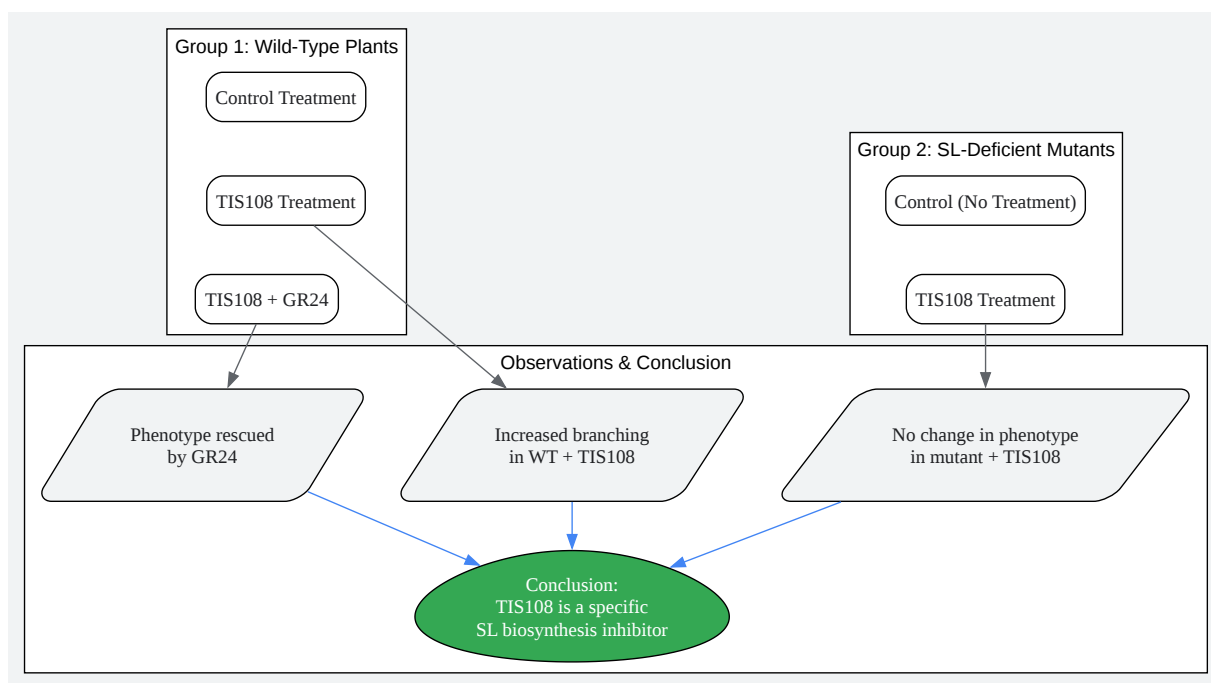
Mandatory Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key pathways and logical flows discussed.



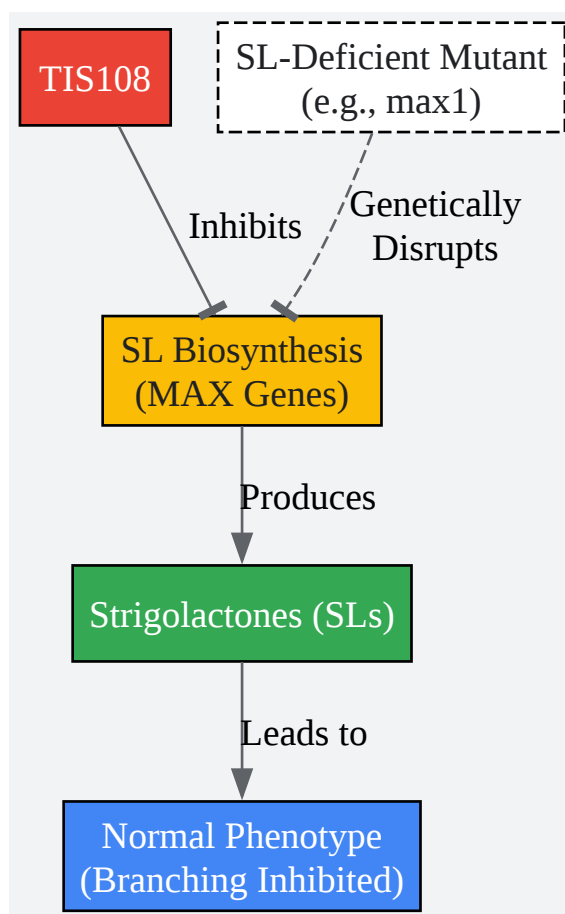
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Caption: Putative action of **TIS108** in the strigolactone biosynthesis pathway.



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Caption: Workflow for confirming **TIS108**'s mode of action.



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Caption: Logical model of **TIS108**'s interaction with the SL pathway.

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